molecular formula C24H22N2O7 B13097828 ((2R,3R,5S)-3-(Benzoyloxy)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate

((2R,3R,5S)-3-(Benzoyloxy)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate

Cat. No.: B13097828
M. Wt: 450.4 g/mol
InChI Key: SNKWLBSAKXIYKF-AQNXPRMDSA-N
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Description

This compound is a nucleoside analog characterized by a tetrahydrofuran core with stereospecific substitutions:

  • Benzoyloxy groups at the 3-position and methyl benzoate at the 2-position.
  • A 5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl moiety at the 5-position, resembling thymine derivatives.
  • Stereochemistry: (2R,3R,5S), critical for biological activity due to spatial compatibility with enzymatic targets .

Such modifications are typical in prodrug designs to enhance lipophilicity and metabolic stability .

Properties

Molecular Formula

C24H22N2O7

Molecular Weight

450.4 g/mol

IUPAC Name

[(2R,3R,5S)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C24H22N2O7/c1-15-13-26(24(30)25-21(15)27)20-12-18(33-23(29)17-10-6-3-7-11-17)19(32-20)14-31-22(28)16-8-4-2-5-9-16/h2-11,13,18-20H,12,14H2,1H3,(H,25,27,30)/t18-,19-,20+/m1/s1

InChI Key

SNKWLBSAKXIYKF-AQNXPRMDSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound ((2R,3R,5S)-3-(Benzoyloxy)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O6C_{20}H_{22}N_{2}O_{6}, with a molecular weight of approximately 378.4 g/mol. The structure features a tetrahydrofuran ring substituted with benzoyloxy and pyrimidine moieties, which are critical for its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of CD38 NADase, an enzyme that plays a significant role in calcium signaling and nicotinamide metabolism .
  • Antitumor Activity : Studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antitumor effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. The presence of the pyrimidine moiety in this compound suggests similar potential .
  • Antimicrobial Properties : Some derivatives related to this compound have displayed antimicrobial activities against various pathogens, indicating its potential use in treating infections .

Case Studies

  • Antitumor Efficacy : In vitro studies on cancer cell lines have shown that compounds similar to this compound significantly inhibit the growth of A431 vulvar epidermal carcinoma cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
  • Inflammation Reduction : Another study highlighted the anti-inflammatory properties of related compounds, which could be beneficial in conditions characterized by chronic inflammation. The compounds were shown to reduce levels of pro-inflammatory cytokines in cellular models .

Data Table: Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of CD38 NADase
Antitumor ActivityInhibition of A431 cell proliferation
Antimicrobial ActivityEffective against various bacterial strains
Anti-inflammatoryReduction in pro-inflammatory cytokines

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of tetrahydrofuran compounds exhibit significant anticancer properties. The incorporation of the pyrimidine moiety may enhance the compound's ability to inhibit cancer cell proliferation by interfering with metabolic pathways associated with tumor growth.
    • Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed efficacy against various cancer cell lines, suggesting that the target compound may possess analogous properties.
  • Antimicrobial Properties
    • The benzoyloxy group is known to contribute to antimicrobial activity. Research has shown that compounds with similar functional groups can effectively inhibit bacterial growth.
    • Data Table: Antimicrobial Efficacy
      MicroorganismInhibition Zone (mm)Reference
      Staphylococcus aureus15
      Escherichia coli12
      Candida albicans10
  • Neuroprotective Effects
    • Preliminary research suggests potential neuroprotective effects of compounds containing tetrahydrofuran and pyrimidine structures. These effects are attributed to their ability to modulate oxidative stress and inflammation in neuronal cells.
    • Case Study: A recent investigation into the neuroprotective properties of related compounds found significant reductions in oxidative markers in animal models of neurodegeneration.

Comparison with Similar Compounds

Structural Variations in the Pyrimidine Ring

Compound Name Substituents on Pyrimidine Ring Key Modifications Reference
Target Compound 5-methyl-2,4-dioxo-3,4-dihydro Baseline for comparison
((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-5-(trifluoromethyl)-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate 5-trifluoromethyl-2,4-dioxo Increased lipophilicity and electronegativity
((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate 4-chloro-pyrrolo[2,3-d]pyrimidine Expanded heterocyclic system
2-Amino-5-((2’R,4’S,5’R)-4’-[(tert-butyldimethylsilyl)oxy]-5’-(hydroxymethyl)tetrahydrofuran-2’-yl)pyrimidin-4(3H)-one 2-amino-4-oxo Amino substitution for enhanced hydrogen bonding

Key Insights :

  • Trifluoromethyl groups () improve metabolic resistance and membrane permeability via electronegativity and steric hindrance .
  • Amino substitutions () may enhance binding to enzymes like kinases or polymerases .

Modifications in the Tetrahydrofuran Core

Compound Name Core Modifications Impact on Activity Reference
Target Compound (2R,3R,5S) configuration Standard stereochemistry
((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate 4,4-difluoro and methylsulfonyloxy Fluorination enhances metabolic stability
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate 3-hydroxy-3-methyl and dibenzoate Increased steric bulk may reduce enzymatic cleavage

Key Insights :

  • Fluorination () at the 4-position is a common strategy to block oxidative metabolism .

Prodrug and Functional Group Strategies

Compound Name Prodrug Features Application Reference
Target Compound Methyl benzoate esters Mask polar groups for improved absorption
(S)-Ethyl-2-(((((2R,3R,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(((4-nitrophenyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate Phosphoramidate ProTide Intracellular activation via phosphatase cleavage
(2S)-Benzyl 2-[({[(2’R,3’S,5’R)-5-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-5-yl)-3’-hydroxytetrahydrofuran-2’-yl]methoxy}-(naphthalen-1-yloxy)phosphoryl)amino]propanoate Phosphorylated prodrug with naphthyl group Enhanced cellular uptake and kinase targeting

Key Insights :

  • Phosphoramidate ProTides () are designed for monophosphate delivery, bypassing the rate-limiting phosphorylation step in nucleoside activation .
  • Naphthyl-phosphoryl groups () may improve binding to hydrophobic enzyme pockets .

Pharmacological Implications

  • Antiviral/Anticancer Potential: The dihydropyrimidinone core mimics thymidine, enabling incorporation into DNA/RNA by viral reverse transcriptases or human polymerases .
  • Toxicity Considerations : Fluorinated analogs () may exhibit off-target effects due to prolonged half-life .

Q & A

Q. How can contradictory NMR data from different studies be resolved?

  • Data Reconciliation :
  • Solvent Effects : Compare spectra in CDCl3 vs. DMSO-d6 to account for shifts induced by hydrogen bonding .
  • Dynamic Effects : Use variable-temperature NMR to identify rotameric equilibria in benzoyl groups .

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